(R)-5-phenyloxazolidin-2-one (CAS 54705-41-8) is an enantiopure chiral heterocyclic building block characterized by a five-membered oxazolidinone core with a stereodefined phenyl substituent at the C5 position. In industrial and laboratory procurement, it is primarily sourced as a chiral auxiliary for asymmetric synthesis, a benchmark substrate for enzymatic kinetic resolution profiling, and a stereospecific precursor for beta-amino alcohols and oxazolidinone-class antimicrobial agents [1]. Its defined (R)-stereocenter is critical for maintaining high diastereomeric ratios (dr) in downstream coupling and avoiding the yield penalties inherently associated with racemic intermediates [2].
Substituting (R)-5-phenyloxazolidin-2-one with its racemic counterpart or 4-substituted Evans auxiliaries fundamentally alters reaction trajectories and process economics. Using the racemate in pharmaceutical synthesis necessitates late-stage chiral resolution, which caps theoretical yields at 50% and significantly increases solvent and processing costs [1]. Furthermore, substituting with a 4-substituted oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) shifts the steric bulk closer to the nitrogen atom, which drastically alters the diastereoselectivity of N-acylation and subsequent aldol reactions [2]. For enzymatic assays, the exact (R)-enantiomer is required as a pure reference standard to accurately quantify enantiomeric excess (ee) during the evaluation of novel biocatalysts, a function the racemate cannot perform [3].
In the development of halohydrin dehalogenases (HHDHs) and lipases, (R)-5-phenyloxazolidin-2-one is utilized as a critical analytical standard. Studies demonstrating the bio-thionation and kinetic resolution of epoxides rely on pure enantiomers to calibrate HPLC assays, allowing the quantification of product enantiomeric excess (ee) up to 98% [1]. Without the enantiopure standard, accurately determining the stereoselectivity of engineered enzymes is impossible.
| Evidence Dimension | Enantiomeric Excess (ee) Quantification |
| Target Compound Data | (R)-5-phenyloxazolidin-2-one (>99% ee reference standard) |
| Comparator Or Baseline | Racemic 5-phenyloxazolidin-2-one |
| Quantified Difference | Enables exact calibration for ee >98% in biocatalyst assays, whereas racemic mixtures cannot resolve enzyme selectivity. |
| Conditions | HPLC analysis using chiral columns (e.g., Daicel Chiralpak OD-H) for epoxide ring-opening assays. |
Procurement of the pure (R)-enantiomer is essential for laboratories validating the stereoselectivity of novel engineered biocatalysts.
When synthesizing chiral beta-amino alcohols or specific oxazolidinone derivatives, starting with (R)-5-phenyloxazolidin-2-one guarantees that the entire material pool is directed toward the desired stereoisomer. Utilizing the racemic mixture inherently limits the theoretical yield of the target enantiomer to 50% and requires resource-intensive preparative chiral chromatography to separate the (S)-enantiomer byproducts [1].
| Evidence Dimension | Theoretical Yield of Target Enantiomer |
| Target Compound Data | (R)-5-phenyloxazolidin-2-one (100% theoretical yield of (R)-pathway products) |
| Comparator Or Baseline | Racemic 5-phenyloxazolidin-2-one (Maximum 50% yield) |
| Quantified Difference | 50% absolute increase in theoretical yield of the desired stereoisomer, eliminating preparative chiral separation steps. |
| Conditions | Multi-step asymmetric synthesis of chiral beta-amino alcohols. |
Procuring the enantiopure starting material directly reduces waste and halves the raw material requirement per kilogram of final product.
While 4-substituted oxazolidinones (Evans auxiliaries) place steric bulk adjacent to the nitrogen, 5-phenyloxazolidin-2-one shifts this bulk to the C5 position. This structural difference modifies the transition state geometry during N-acylation and subsequent asymmetric aldol or alkylation reactions, providing an alternative diastereoselective pathway when standard 4-substituted auxiliaries fail to yield the desired stereoisomer [1].
| Evidence Dimension | Site of Steric Hindrance |
| Target Compound Data | (R)-5-phenyloxazolidin-2-one (Steric bulk at C5) |
| Comparator Or Baseline | 4-benzyl-2-oxazolidinone (Steric bulk at C4) |
| Quantified Difference | Shifts the steric directing group one carbon further from the N-acyl reaction center, altering diastereomeric ratios (dr) in specific additions. |
| Conditions | Asymmetric aldol reactions or alkylations of N-acyl derivatives. |
Buyers targeting specific diastereomers that fail with standard Evans auxiliaries must procure the 5-substituted variant to access alternative transition states.
Employed as an analytical reference standard to quantify the enantioselectivity (ee) of lipases and halohydrin dehalogenases (HHDHs) in the kinetic resolution of epoxides and amino alcohols [1].
Used as a stereospecific core or intermediate for developing novel antimicrobial agents targeting Gram-positive bacteria, where the (R)-configuration is critical for ribosomal binding affinity [2].
Serves as a direct precursor that undergoes controlled ring-opening to yield enantiopure beta-amino alcohols, which are essential building blocks for cardiovascular and neurological drugs [3].
Utilized as a chiral auxiliary when standard 4-substituted oxazolidinones fail to provide the necessary diastereoselectivity, leveraging the unique C5-phenyl steric environment [4].